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Compound of Interest

Compound Name: Quinoline Yellow

Cat. No.: B133950

Introduction: The Rationale for Quantifying
Quinoline Yellow

Quinoline Yellow (QY) is a synthetic, water-soluble greenish-yellow dye widely used as a
colorant in various pharmaceutical formulations, including tablets and syrups. Its primary
function is to enhance the visual appearance and aid in the identification of medications. While
generally considered safe for consumption within specified limits, regulatory bodies worldwide
mandate the precise identification and quantification of all additives, including colorants, to
ensure the safety, quality, and efficacy of pharmaceutical products.

This application note details a simple, cost-effective, and robust UV-Visible spectrophotometric
method for the determination of Quinoline Yellow in pharmaceutical dosage forms. The
principle of this method is based on Beer-Lambert's law, which states that the absorbance of a
solution is directly proportional to the concentration of the analyte. This protocol is designed for
researchers, quality control analysts, and drug development professionals, providing a
validated, step-by-step guide from sample preparation to data analysis, adhering to the
principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Principle of UV-Visible Spectrophotometry for
Quinoline Yellow Analysis
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Quinoline Yellow, chemically known as sodium 2-(2-quinolyl)indan-1,3-dione disulfonate,
possesses a distinct chromophore that absorbs light in the visible region of the electromagnetic
spectrum. The molecule's structure gives rise to a characteristic absorption spectrum, with a
maximum absorbance (Amax) typically observed around 414 nm in aqueous solutions. By
measuring the absorbance of a sample solution at this specific wavelength, the concentration
of Quinoline Yellow can be accurately determined using a pre-established calibration curve.

The inherent simplicity and speed of UV-Vis spectrophotometry make it an ideal choice for
routine quality control analysis where high throughput and cost-effectiveness are critical.

Method Validation: Ensuring Trustworthy Results

Method validation is a critical component of any analytical procedure, providing documented
evidence that the method is suitable for its intended purpose. This protocol has been validated
according to the ICH Q2(R1) guidelines, which are globally recognized standards for analytical
method validation. The following performance characteristics are addressed to establish the
method's trustworthiness and reliability.

Validation Parameters

o Specificity: The ability to assess the analyte unequivocally in the presence of other
components, such as pharmaceutical excipients.

 Linearity: The ability to elicit test results that are directly proportional to the concentration of
the analyte within a given range.

e Accuracy: The closeness of agreement between the value which is accepted either as a
conventional true value or an accepted reference value and the value found.

e Precision: The degree of agreement among individual test results when the procedure is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-day precision) and intermediate precision (inter-day precision).

e Range: The interval between the upper and lower concentration of the analyte in the sample
for which it has been demonstrated that the analytical procedure has a suitable level of
precision, accuracy, and linearity.
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» Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected
but not necessarily quantitated as an exact value.

o Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be
quantitatively determined with suitable precision and accuracy.

e Robustness: A measure of its capacity to remain unaffected by small, but deliberate
variations in method parameters.

Experimental Protocol

Materials and Reagents @@

Equipment/Reagent Specification

Instrument UV-Visible Spectrophotometer (Double Beam)
Cuvettes 1 cm path length, matched quartz

Analytical Balance Readable to 0.01 mg

Volumetric Flasks Grade A (10 mL, 50 mL, 100 mL)

Pipettes Grade A

Filtration 0.45 pm syringe filters

Quinoline Yellow WS Reference Standard Certified purity

Solvent/Diluent Purified Water

Pharmaceutical Sample Tablets or syrup containing Quinoline Yellow

Preparation of Standard Solutions

Causality: The preparation of accurate standard solutions is fundamental to generating a
reliable calibration curve, which is the basis for quantifying the analyte in unknown samples.

o Stock Standard Solution (100 pg/mL):
o Accurately weigh approximately 10.0 mg of Quinoline Yellow reference standard.

o Transfer quantitatively to a 100 mL volumetric flask.
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o Dissolve and dilute to volume with purified water. Mix thoroughly.

o Working Standard Solutions for Calibration Curve:

o From the stock solution, prepare a series of at least five working standard solutions by
serial dilution. For example, to obtain concentrations of 2, 4, 6, 8, and 10 pug/mL.:

= Pipette 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the stock solution into separate 100 mL
volumetric flasks.

= Dilute to volume with purified water and mix well.

Preparation of Sample Solutions

Causality: The objective of sample preparation is to quantitatively extract the analyte from the
pharmaceutical matrix into a solution suitable for spectrophotometric analysis, free from
interfering substances.

For Tablets:

Weigh and finely powder not fewer than 20 tablets to ensure sample homogeneity.

e Accurately weigh a portion of the powder equivalent to approximately 5.0 mg of Quinoline
Yellow.

e Transfer to a 100 mL volumetric flask.

e Add about 70 mL of purified water and sonicate for 15 minutes to ensure complete
dissolution of the dye.

 Dilute to volume with purified water and mix well.
o Filter the solution through a 0.45 pm syringe filter to remove insoluble excipients.

« Dilute an aliquot of the filtrate with purified water to obtain a final theoretical concentration
within the calibration range (e.g., dilute 10.0 mL to 50 mL for a final concentration of
approximately 10 pg/mL).
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For Syrups:

e Accurately transfer a volume of syrup equivalent to approximately 5.0 mg of Quinoline
Yellow into a 100 mL volumetric flask.

¢ Dilute to volume with purified water and mix thoroughly.
« Filter if necessary.

» Further dilute an aliquot with purified water to bring the concentration into the calibration
range.

Spectrophotometric Measurement

o Set the spectrophotometer to scan from 600 nm to 350 nm.
o Use purified water as the blank to zero the instrument.

e Record the absorption spectrum of a working standard solution to determine the wavelength
of maximum absorbance (Amax). This should be approximately 414 nm.

e Set the instrument to measure the absorbance at the determined Amax.

e Measure the absorbance of all working standard solutions and the prepared sample
solutions.

Data Analysis and Results
Linearity

Plot a graph of absorbance versus the concentration of the working standard solutions.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c¢) and the
correlation coefficient (r2).

Acceptance Criteria: The correlation coefficient (r?) should be > 0.999.

Quantification of Quinoline Yellow in the Sample
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Calculate the concentration of Quinoline Yellow in the sample solution using the regression
equation from the calibration curve.

Concentration (ug/mL) = (Absorbance of Sample - y-intercept) / slope

Calculate the amount of Quinoline Yellow in the pharmaceutical dosage form, accounting for
all dilution factors.

Validation Data Summary

The following tables summarize the expected results from the method validation experiments.

Table 1: Linearity and Range

Concentration (pg/mL) Absorbance (Mean, n=3)
2.0 [Insert Data]

4.0 [Insert Data]

6.0 [Insert Data]

8.0 [Insert Data]

10.0 [Insert Data]

Regression Equation y = [m]x + [c]

| Correlation Coefficient (r?) | = 0.999 |

Table 2: Accuracy (Recovery Study)

. Amount Added Amount Found
Spiked Level % Recovery
(mg) (mg)
80% [Insert Data] [Insert Data] [Insert Data]
100% [Insert Data] [Insert Data] [Insert Data]
120% [Insert Data] [Insert Data] [Insert Data]
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| Mean % Recovery | || 98.0 - 102.0% |

Causality: Accuracy is determined by a recovery study, where a known amount of the analyte is
added to a placebo formulation. This demonstrates the method's ability to accurately measure
the analyte without interference from the matrix.

Table 3: Precision

Parameter Concentration (pg/mL) % RSD (n=6)

Repeatability (Intra-day) 10.0 <2.0%

| Intermediate Precision (Inter-day) | 10.0 | £ 2.0% |

Causality: Low Relative Standard Deviation (RSD) values for repeated measurements indicate
that the method provides consistent results, which is a hallmark of a precise and reliable
analytical procedure.

Table 4. LOD and LOQ

Parameter Value (pg/mL)

Limit of Detection (LOD) [Calculated Value]

| Limit of Quantitation (LOQ) | [Calculated Value] |

Note: LOD and LOQ can be calculated based on the standard deviation of the response and
the slope of the calibration curve (LOD = 3.3 * 0/S; LOQ = 10 * a/S).

Visual Workflow and Logic Diagrams

Diagram 1: Experimental Workflow This diagram illustrates the sequential steps involved in the
spectrophotometric analysis of Quinoline Yellow, from standard and sample preparation to
final data analysis.
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Caption: Workflow for QY spectrophotometric analysis.

Diagram 2: Method Validation Logic This diagram outlines the logical relationship between the

core validation parameters required by ICH Q2(R1) to establish a trustworthy analytical

method.
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Caption: ICH Q2(R1) method validation parameters.

Conclusion

The described UV-Visible spectrophotometric method provides a simple, accurate, precise, and
cost-effective solution for the routine quality control analysis of Quinoline Yellow in
pharmaceutical formulations. The method is validated according to ICH guidelines, ensuring its
reliability and suitability for its intended purpose. Its straightforward nature makes it easily
transferable to any analytical laboratory equipped with a basic spectrophotometer, contributing
to the overall assurance of pharmaceutical product quality.

 To cite this document: BenchChem. [Application Note & Protocol: Spectrophotometric
Determination of Quinoline Yellow in Pharmaceuticals]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b133950#spectrophotometric-
determination-of-quinoline-yellow-in-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b133950?utm_src=pdf-body-img
https://www.benchchem.com/product/b133950?utm_src=pdf-body
https://www.benchchem.com/product/b133950#spectrophotometric-determination-of-quinoline-yellow-in-pharmaceuticals
https://www.benchchem.com/product/b133950#spectrophotometric-determination-of-quinoline-yellow-in-pharmaceuticals
https://www.benchchem.com/product/b133950#spectrophotometric-determination-of-quinoline-yellow-in-pharmaceuticals
https://www.benchchem.com/product/b133950#spectrophotometric-determination-of-quinoline-yellow-in-pharmaceuticals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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